molecular formula C6H9BrN4 B6203488 5-bromo-N2,N4-dimethylpyrimidine-2,4-diamine CAS No. 1507910-23-7

5-bromo-N2,N4-dimethylpyrimidine-2,4-diamine

Cat. No.: B6203488
CAS No.: 1507910-23-7
M. Wt: 217.1
InChI Key:
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Description

5-bromo-N2,N4-dimethylpyrimidine-2,4-diamine is a chemical compound with the molecular formula C6H9BrN4 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N2,N4-dimethylpyrimidine-2,4-diamine typically involves the bromination of N2,N4-dimethylpyrimidine-2,4-diamine. The reaction is carried out under controlled conditions to ensure the selective bromination at the 5-position of the pyrimidine ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetonitrile or dichloromethane. The reaction is usually performed at room temperature or slightly elevated temperatures to achieve optimal yields .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for large-scale production. The product is then purified using standard techniques such as recrystallization or chromatography to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

5-bromo-N2,N4-dimethylpyrimidine-2,4-diamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Various substituted pyrimidine derivatives depending on the nucleophile used.

    Oxidation Products: N-oxides of the pyrimidine ring.

    Reduction Products: Dehalogenated pyrimidine derivatives.

Scientific Research Applications

5-bromo-N2,N4-dimethylpyrimidine-2,4-diamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-bromo-N2,N4-dimethylpyrimidine-2,4-diamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or modulation of their activity. The bromine atom and the dimethyl groups on the pyrimidine ring play crucial roles in its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-bromo-N2,N4-dimethylpyrimidine-2,4-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and dimethyl groups on the pyrimidine ring allows for unique interactions in chemical reactions and biological systems, making it a valuable compound for various research applications .

Properties

CAS No.

1507910-23-7

Molecular Formula

C6H9BrN4

Molecular Weight

217.1

Purity

95

Origin of Product

United States

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